(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID24157366C35 involves the preparation of cyclohexane carboxamide derivatives. The specific synthetic routes and reaction conditions are detailed in patent US8669252 B2 . The process typically involves the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
While specific industrial production methods for PMID24157366C35 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
PMID24157366C35 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
PMID24157366C35 has a wide range of scientific research applications:
Mechanism of Action
PMID24157366C35 exerts its effects by inhibiting prolylcarboxypeptidase (PRCP), an enzyme involved in the regulation of metabolism . By inhibiting PRCP, the compound can modulate various metabolic pathways, potentially leading to reduced body weight and improved metabolic health . The molecular targets and pathways involved include the modulation of peptide hormones and other metabolic regulators.
Properties
Molecular Formula |
C29H30BrClFN3O2 |
---|---|
Molecular Weight |
586.9 g/mol |
IUPAC Name |
(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H30BrClFN3O2/c30-22-5-1-19(2-6-22)26-18-24(35-13-15-37-16-14-35)9-10-25(26)29(36)34-28(20-3-7-23(31)8-4-20)21-11-12-33-27(32)17-21/h1-8,11-12,17,24-26,28H,9-10,13-16,18H2,(H,34,36)/t24-,25-,26+,28?/m1/s1 |
InChI Key |
ABJSOROVZZKJGI-OCYUSGCXSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C[C@@H]1N2CCOCC2)C3=CC=C(C=C3)Br)C(=O)NC(C4=CC=C(C=C4)Cl)C5=CC(=NC=C5)F |
Canonical SMILES |
C1CC(C(CC1N2CCOCC2)C3=CC=C(C=C3)Br)C(=O)NC(C4=CC=C(C=C4)Cl)C5=CC(=NC=C5)F |
Origin of Product |
United States |
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